molecular formula C25H30O5 B8271807 Vismione D CAS No. 87605-72-9

Vismione D

Cat. No.: B8271807
CAS No.: 87605-72-9
M. Wt: 410.5 g/mol
InChI Key: KZPCPZBBGCTGCN-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vismione D is a prenylated anthraquinone derivative primarily isolated from plant species such as Vismia guianensis and Psorospermum febrifugum . It belongs to the anthranoid family, characterized by a tricyclic aromatic core with hydroxyl, methyl, and prenyl substituents. Its mechanism of action often involves targeting critical enzymes, such as fungal cytochrome P450 lanosterol 14α-demethylase (CaCYP51) and sirtuins in Trypanosoma cruzi, which are essential for pathogen survival .

Properties

CAS No.

87605-72-9

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C25H30O5/c1-15(2)6-5-7-16(3)8-9-30-19-11-17-10-18-13-25(4,29)14-21(27)23(18)24(28)22(17)20(26)12-19/h6,8,10-12,26,28-29H,5,7,9,13-14H2,1-4H3/b16-8+

InChI Key

KZPCPZBBGCTGCN-LZYBPNLTSA-N

SMILES

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Anthraquinones and Vismiones

Vismione D shares a core anthraquinone structure with related compounds but differs in substituent patterns (Table 1).

Compound Core Structure Key Substituents Source Organism
This compound Anthraquinone 1,8-dihydroxy, 3-prenyl, 6-methyl Vismia guianensis
Vismione E Anthraquinone 1,8-dihydroxy, 3-geranyloxy Marine sponge-derived fungi
Febrifuquinone Coupled pigment Vismione-anthraquinone hybrid Psorospermum febrifugum
Emodin Anthraquinone 1,3,8-trihydroxy, 6-methyl Rheum palmatum

Key Observations :

  • Prenylation vs.
  • Hydroxyl Group Positioning: The 1,8-dihydroxy configuration in this compound is critical for hydrogen bonding with CaCYP51, a feature shared with emodin but absent in non-hydroxylated anthraquinones .

Antifungal Activity: Comparison with Azoles and Other Anthraquinones

This compound exhibits superior antifungal activity against Candida albicans compared to reference drugs and related phytochemicals (Table 2).

Compound Binding Free Energy (ΔGbind, kcal/mol) Inhibition Constant (Ki, µM) Target Enzyme
This compound -10.96 0.009 CaCYP51
Posaconazole -10.96 0.009 CaCYP51
Fluconazole -7.2 1.2 CaCYP51
Anthraquinone -9.5 0.1 CaCYP51

Key Findings :

  • Mechanistic Advantage : this compound interacts with CaCYP51’s heme group and key residues (Tyr-118, Ser-378, Met-508), mimicking posaconazole’s binding but with a more linear spatial conformation, enhancing stability .
  • Synergistic Effects: In Vismia guianensis extracts, this compound acts as the primary antifungal agent, while flavonoids (e.g., kaempferol) contribute to anti-inflammatory and antioxidant activities, suggesting a phytocomplex effect .

Antiparasitic Activity: Comparison with Sirtuin Inhibitors

This compound has shown promise as a sirtuin inhibitor in Trypanosoma cruzi, with docking scores competitive with synthetic inhibitors (Table 3).

Compound Target Protein Docking Score (PLP) Reference Compound Comparison
This compound TcSIR2rp1, TcSIR2rp3 45.2 AGK2 (selective class I inhibitor)
Anacardic Acid TcSIR2rp1 48.7 AGK2
Aculeatin D TcSIR2rp3 42.1 Thiobarbiturate 6

Key Insights :

  • NAD+ Competition : this compound occupies the NAD+ binding pocket in sirtuins, disrupting energy metabolism in T. cruzi .

Physicochemical and ADMET Properties

This compound’s fluorescence and drug-likeness parameters distinguish it from analogues (Table 4).

Property This compound Vismione E Emodin
Fluorescence (λEm) 534 nm Not reported 580 nm
LogP 3.2 (predicted) 2.8 2.5
Lipinski Compliance Yes (0 violations) Yes Yes

Highlights :

  • Fluorescence Utility: this compound’s green fluorescence (λEm = 534 nm) enables real-time tracking in cellular studies, a feature underutilized in non-fluorescent anthraquinones like emodin .
  • ADMET Profile : this compound complies with Lipinski’s rules, showing high gut absorption and low toxicity risks, making it a viable oral drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vismione D
Reactant of Route 2
Vismione D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.